molecular formula C12H17N3O4S B3069816 1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine CAS No. 1000018-29-0

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine

Cat. No. B3069816
CAS RN: 1000018-29-0
M. Wt: 299.35 g/mol
InChI Key: QPJJKMMOKHYSIW-UHFFFAOYSA-N
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Description

The compound “1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine” is an organic compound with the molecular formula C12H17N3O4S . It is a derivative of piperazine, a common nitrogen heterocycle used in drug discovery .


Synthesis Analysis

Recent developments in the synthesis of piperazines include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis . A key step in the synthesis of 2-substituted chiral piperazines includes an aza-Michael addition between a diamine and an in situ generated sulfonium salt .


Molecular Structure Analysis

The molecular structure of “1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine” can be represented by the InChI code: InChI=1S/C12H17N3O4S/c1-7-3-5-8 (6-4-7)11 (2,9)10/h3-6H,1-2H3 . The molecular weight of this compound is 299.34608 .

Scientific Research Applications

Piperazine Derivatives in Therapeutic Use

Piperazine derivatives are pivotal in the rational design of various therapeutic drugs due to their significant presence in a myriad of well-known drugs with diverse therapeutic uses. These include applications in antipsychotic, antihistamine, antianginal, antidepressant, anticancer, antiviral, cardio protective agents, anti-inflammatory, and imaging agents. The substitution pattern on the piperazine nucleus is crucial, as slight modifications can lead to a recognizable difference in the medicinal potential of the resultant molecules. This flexibility makes piperazines a valuable building block in drug discovery, leading to a broad range of pharmacological activities and the potential for novel therapeutic investigations (Rathi et al., 2016).

Antimycobacterial Activity

Piperazine and its analogues have shown significant potential against Mycobacterium tuberculosis (MTB), including multidrug-resistant (MDR) and extremely drug-resistant (XDR) strains. The anti-mycobacterial compounds containing piperazine as a vital building block have been explored over the past five decades. This review provides insights into the design, rationale, and structure-activity relationship (SAR) of potent piperazine-based anti-TB molecules, assisting in the development of safer, selective, and cost-effective anti-mycobacterial agents (Girase et al., 2020).

Role in Antidepressants

The presence of a piperazine substructure is a commonality among many marketed antidepressants. This review highlights the critical role of piperazine in the development of novel antidepressants, beyond its favorable CNS pharmacokinetic profile. Piperazine's involvement in specific binding conformations of these agents underlines its significance in the design and optimization of antidepressant drugs, providing insights into how it influences the development of efficacious compounds with enhanced potency (Kumar et al., 2021).

properties

IUPAC Name

1-(2-methyl-4-methylsulfonyl-6-nitrophenyl)piperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O4S/c1-9-7-10(20(2,18)19)8-11(15(16)17)12(9)14-5-3-13-4-6-14/h7-8,13H,3-6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPJJKMMOKHYSIW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1N2CCNCC2)[N+](=O)[O-])S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-Methyl-4-(methylsulphonyl)-6-nitrophenyl]piperazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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